木犀草素 6-C-葡萄糖苷

描述

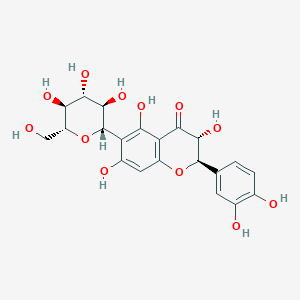

Taxifolin 6-C-glucoside is a natural product found in Garcinia epunctata . It is a flavonoid compound with the molecular formula C22H24O11 .

Synthesis Analysis

Taxifolin and related compounds are biosynthesized via the phenylpropanoid pathway . A one-step synthesis of Taxifolin 6-C-glucoside from corresponding taxifolins has been envisioned .Molecular Structure Analysis

The IUPAC name for Taxifolin 6-C-glucoside is (3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one . The molecular weight is 464.4 g/mol . The structure contains 60 bonds in total, including 36 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 4 hydroxyl groups, 4 aromatic hydroxyls, 1 primary alcohol, 3 secondary alcohols, and 1 ether (aliphatic) .Chemical Reactions Analysis

Taxifolin has been shown to inhibit the synthesis of cholesterol in HepG2 cells and also reduce liver lipid synthesis .Physical And Chemical Properties Analysis

Taxifolin 6-C-glucoside has a topological polar surface area of 197 Ų, a heavy atom count of 33, and a complexity of 706 .科学研究应用

心血管健康:木犀草素已证明对心肌缺血/再灌注 (I/R) 损伤具有保护作用。它通过调节线粒体凋亡途径改善心脏功能、调节氧化应激并减轻细胞凋亡 (Tang 等,2019).

抗炎和抗过敏作用:木犀草素已显示出对肥大细胞活化和肥大细胞介导的过敏性炎症反应的抑制作用。它抑制脱颗粒、细胞因子产生和参与炎症途径的酶 (Pan 等,2019).

骨质疏松症治疗:已经观察到木犀草素抑制破骨细胞生成(分解骨组织的细胞形成),这是治疗破骨细胞相关疾病(如骨质疏松症)的关键方面。它调节与骨吸收相关的几个信号通路 (Cai 等,2018).

抗肥胖和肠道健康:在涉及小鼠的研究中,木犀草素表现出抗肥胖作用并对肠道微生物群产生积极影响。它减少了体重增加、脂肪积累并改善了胰岛素抵抗。它对肠道微生物群多样性和厚壁菌门/拟杆菌门的的影响表明在肠道健康管理中具有潜在作用 (Su 等,2021).

神经保护特性:木犀草素已显示出治疗与淀粉样蛋白-β相关的变性疾病(如阿尔茨海默病和脑淀粉样血管病)的潜力。它抑制淀粉样蛋白-β原纤维形成并可能改善认知功能 (Tanaka 等,2019).

抗癌活性:已发现木犀草素抑制乳腺癌细胞的增殖、迁移和侵袭。它促进间质向上皮转化并影响 β-catenin 信号通路,表明其作为乳腺癌治疗中治疗剂的潜力 (Li 等,2019).

消化酶抑制:木犀草素对消化酶(如 α-葡萄糖苷酶、α-淀粉酶和胰脂肪酶)显示出抑制作用。它在管理餐后高血糖和减少甘油三酯吸收方面具有潜在应用,因此有益于糖尿病和肥胖管理 (Su 等,2020).

未来方向

Taxifolin has been suggested as a potential therapeutic agent for cerebral amyloid angiopathy (CAA) . It has been demonstrated to exhibit anti-oxidative and anti-inflammatory effects, and provide protection against advanced glycation end products and mitochondrial damage . These results highlight the need for clinical trials on the efficacy and safety of Taxifolin in patients with CAA .

属性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18+,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCFXQMAHURHU-FWCPWLSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150065 | |

| Record name | Taxifolin 6-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxifolin 6-C-glucoside | |

CAS RN |

112494-39-0 | |

| Record name | Taxifolin 6-C-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112494390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin 6-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

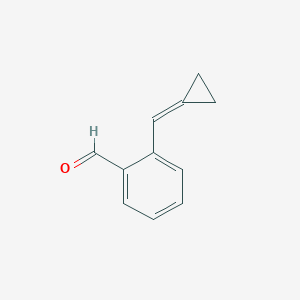

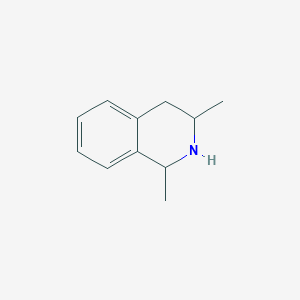

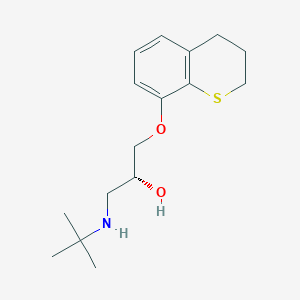

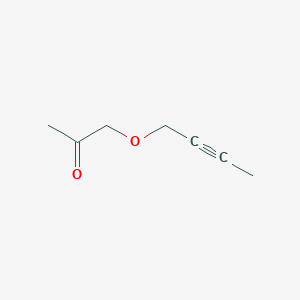

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)